molecular formula C15H10N4O3 B12913902 3-((2-Nitrobenzylidene)amino)quinazolin-4(3H)-one

3-((2-Nitrobenzylidene)amino)quinazolin-4(3H)-one

Cat. No.: B12913902
M. Wt: 294.26 g/mol
InChI Key: MPCZTXWSDLDWDN-RQZCQDPDSA-N
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Description

3-((2-Nitrobenzylidene)amino)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazolinone core structure with a nitrobenzylidene moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Nitrobenzylidene)amino)quinazolin-4(3H)-one typically involves the condensation of 2-nitrobenzaldehyde with 4-aminoquinazolin-3(4H)-one. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((2-Nitrobenzylidene)amino)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The benzylidene moiety can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products Formed

    Reduction: 3-((2-Aminobenzylidene)amino)quinazolin-4(3H)-one.

    Oxidation: Various oxidized derivatives depending on the specific conditions used.

    Substitution: Substituted quinazolinone derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases, subject to further research and clinical trials.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-((2-Nitrobenzylidene)amino)quinazolin-4(3H)-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitrobenzylidene moiety may play a role in the compound’s biological activity by participating in redox reactions or forming covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: The parent compound, which serves as the core structure for many derivatives.

    2-Nitrobenzylidene derivatives: Compounds with similar nitrobenzylidene moieties that may exhibit comparable chemical and biological properties.

Uniqueness

3-((2-Nitrobenzylidene)amino)quinazolin-4(3H)-one is unique due to the combination of the quinazolinone core and the nitrobenzylidene moiety, which may confer distinct chemical reactivity and biological activity compared to other quinazoline derivatives.

Properties

Molecular Formula

C15H10N4O3

Molecular Weight

294.26 g/mol

IUPAC Name

3-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-one

InChI

InChI=1S/C15H10N4O3/c20-15-12-6-2-3-7-13(12)16-10-18(15)17-9-11-5-1-4-8-14(11)19(21)22/h1-10H/b17-9+

InChI Key

MPCZTXWSDLDWDN-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C=NC3=CC=CC=C3C2=O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C=NC3=CC=CC=C3C2=O)[N+](=O)[O-]

Origin of Product

United States

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